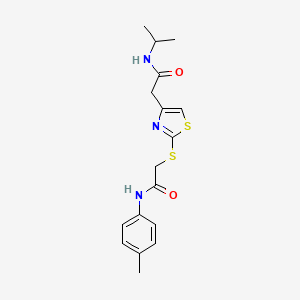

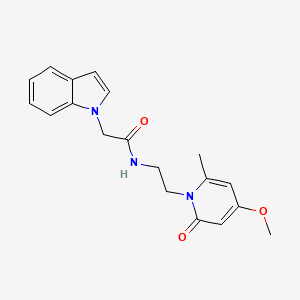

![molecular formula C16H15NOS2 B2969591 2-ethyl-N-(4-methylphenyl)thieno[2,3-b]thiophene-5-carboxamide CAS No. 406201-33-0](/img/structure/B2969591.png)

2-ethyl-N-(4-methylphenyl)thieno[2,3-b]thiophene-5-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-ethyl-N-(4-methylphenyl)thieno[2,3-b]thiophene-5-carboxamide” is a complex organic compound. It belongs to the class of heterocyclic compounds known as thienothiophenes . Thienothiophenes are annulated rings of two thiophene rings with a stable and electron-rich structure . They have diverse applications in medicinal chemistry and material science .

Synthesis Analysis

The synthesis of thienothiophene derivatives involves various methodologies . For instance, one synthetic strategy involves the reaction of thiophene derivatives with isocyanates . The resulting intermediates undergo base-promoted cyclization to yield the target thienopyrimidines .Applications De Recherche Scientifique

Synthetic Methodologies and Chemical Reactions

Intramolecular Diels-Alder Reaction

The thiophene nucleus has been explored as both a diene and a dienophile in the context of the Intramolecular Diels–Alder reaction. This reaction demonstrates the versatility of thiophene-containing compounds in synthesizing complex molecular architectures, which could be foundational for designing new materials and molecules with desired properties (Himbert et al., 1990).

Functional Materials Development

Metal-Organic Frameworks (MOFs)

The functionalization of microporous lanthanide-based metal-organic frameworks (MOFs) with methyl-substituted thieno[2,3-b]thiophene groups has been investigated. These frameworks exhibit unique sensing activities and magnetic properties, indicating potential applications in gas adsorption, sensing, and magnetic cooling technologies (Wang et al., 2016).

Chemical Synthesis and Derivatives Exploration

Thieno[2,3-d]pyrimidinedione Core

The synthesis and functionalization of the thieno[2,3-d]pyrimidinedione core have been explored for generating highly substituted 5-carboxamide-6-aryl scaffolds. This work highlights a novel approach to accessing a diverse library of compounds, potentially useful in pharmaceutical chemistry and materials science (O'Rourke et al., 2018).

Advanced Organic Synthesis

Gewald Reaction

A facile four-component Gewald reaction under organocatalyzed aqueous conditions has been developed, enabling efficient room-temperature formation of 2-amino-3-carboxamide derivatives of thiophene. This synthesis method could be pivotal for rapidly generating thiophene derivatives for further research and development in various scientific fields (Abaee & Cheraghi, 2013).

Orientations Futures

Thienothiophenes have many applications, including pharmaceutical and optoelectronic properties . Therefore, the synthesis and characterization of novel thienothiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists . Future research could focus on synthesizing and investigating new structural prototypes with more effective pharmacological activity .

Propriétés

IUPAC Name |

2-ethyl-N-(4-methylphenyl)thieno[2,3-b]thiophene-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NOS2/c1-3-13-8-11-9-14(20-16(11)19-13)15(18)17-12-6-4-10(2)5-7-12/h4-9H,3H2,1-2H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXHJEQMKKBQGDG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(S1)SC(=C2)C(=O)NC3=CC=C(C=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NOS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-ethyl-N-(4-methylphenyl)thieno[2,3-b]thiophene-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-6-methoxybenzofuran-3(2H)-one](/img/structure/B2969512.png)

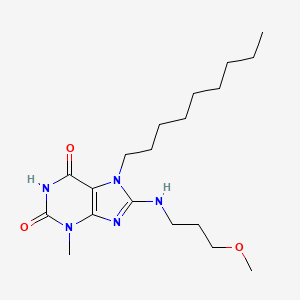

![ethyl 2-(2-((8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2969518.png)

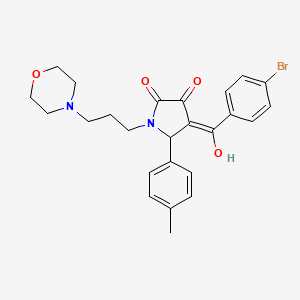

![8-((2-Fluorophenyl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2969519.png)

![1-[3-(2-Fluoro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2969521.png)

![2-(7-methyl-3-oxo-5-pyrrolidin-1-yl[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)-N-(4-methylphenyl)acetamide](/img/structure/B2969523.png)

![N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)-3-nitrobenzamide](/img/structure/B2969524.png)

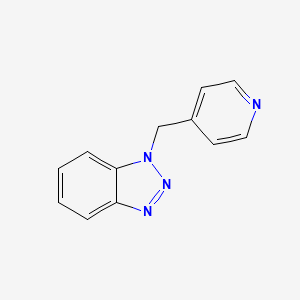

![2-(benzo[d]isoxazol-3-yl)-N-(2-(pyridin-4-yl)ethyl)acetamide](/img/structure/B2969531.png)